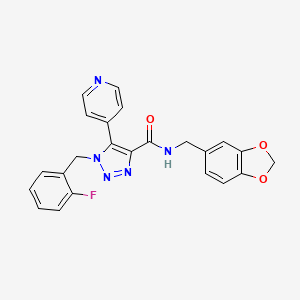

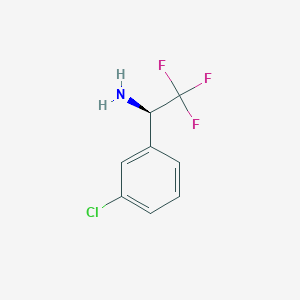

![molecular formula C15H13N3O3S B2408829 N-(2-methoxyphenyl)-3-methyl-5-oxo-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide CAS No. 851945-16-9](/img/structure/B2408829.png)

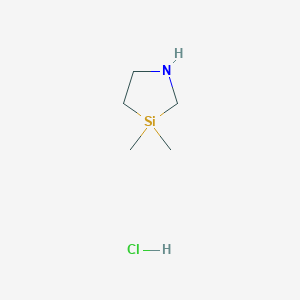

N-(2-methoxyphenyl)-3-methyl-5-oxo-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

“N-(2-methoxyphenyl)-3-methyl-5-oxo-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide” is a compound that belongs to the class of thiazolopyrimidines . Thiazolopyrimidines are aromatic heterocyclic compounds that contain two nitrogen atoms at positions 1 and 3 of the six-membered ring . They display a range of pharmacological effects including antioxidants, antibacterial, antiviral, antifungal, antituberculosis, and anti-inflammatory .

Synthesis Analysis

The synthesis pathway for this compound involves the condensation of 2,5-dimethoxyaniline with diphenylmethyl isothiocyanate to form the intermediate 3-(diphenylmethylthiocarbamoyl)-2,5-dimethoxyaniline. The proposed reaction mechanism involved nucleophilic attack of the sulfur atom of 1 on the electrophilic cationic center with the formation of intermediate product 10a, which underwent [3,3]-Claisen rearrangement to give vinyliodonium ylide 10b .Molecular Structure Analysis

The structure of ethyl 3-(hydroxymethyl)-5-(4-methoxyphenyl)-7-methyl-1-phenyl-1,5-dihydro[1,2,4]triazolo[4,3-a]pyrimidine-6-carboxylate was proven by the single crystal X-ray diffraction data .Chemical Reactions Analysis

The reaction sequence of Knoevenagel condensation/Michael-addition/intramolecular cyclization were completed in a single step in a one-pot system in EtOH .Physical And Chemical Properties Analysis

The structure of derivatives was characterized using various spectroscopy techniques, including FTIR, Mass, 1 H-NMR, and 13 C-NMR .科学的研究の応用

- Thiazolo[3,2-a]pyrimidine derivatives have demonstrated high antitumor activity . These compounds could potentially serve as scaffolds for designing new anticancer drugs.

- Some thiazolo[3,2-a]pyrimidine derivatives exhibit antibacterial effects. For instance, compounds with strong electron-withdrawing groups, such as nitro, may be effective against Gram-negative bacteria .

- Thiazolo[3,2-a]pyrimidine derivatives have shown anti-inflammatory activity . Understanding their mechanisms of action could contribute to the development of anti-inflammatory drugs.

- Certain thiazolo[3,2-a]pyrimidine molecules exhibit cytotoxic effects against cancer cell lines . Researchers can explore their potential as chemotherapeutic agents.

Antitumor Activity

Antibacterial Properties

Anti-Inflammatory Potential

Cytotoxicity in Cancer Cells

Synthetic Approaches

作用機序

Target of Action

The primary targets of N-(2-methoxyphenyl)-3-methyl-5-oxo-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide are cancer cells, specifically human breast carcinoma cell line (MCF-7), human lung adenocarcinoma cell line (A549), and human cervical cancer cell line (HeLa) . These cells are targeted due to their rapid division and potential to form tumors .

Mode of Action

The compound interacts with its targets by disrupting their genetic pathways . This disruption is achieved through the compound’s interaction with topoisomerase II, an enzyme that plays a crucial role in DNA replication . The compound’s interaction with this enzyme inhibits the replication process, thereby preventing the cancer cells from dividing and proliferating .

Biochemical Pathways

The affected biochemical pathway is the DNA replication pathway. By interacting with topoisomerase II, the compound disrupts the normal functioning of this pathway, leading to the inhibition of DNA replication . This disruption prevents the cancer cells from dividing and proliferating, thereby inhibiting the growth of the tumor .

Pharmacokinetics

It is known that the compound exhibits potent cytotoxic activity, with ic50 values in the low micromolar range against various cancer cell lines This suggests that the compound has good bioavailability and is able to reach its targets effectively

Result of Action

The result of the compound’s action is the inhibition of cancer cell division and proliferation. This is achieved by disrupting the DNA replication pathway, which prevents the cancer cells from dividing and forming new cells . As a result, the growth of the tumor is inhibited .

Action Environment

The action of N-(2-methoxyphenyl)-3-methyl-5-oxo-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide can be influenced by various environmental factors. For instance, the presence of other substances in the body can affect the compound’s absorption, distribution, metabolism, and excretion, thereby influencing its efficacy and stability. Additionally, the compound’s action can also be affected by the physiological state of the cancer cells, such as their stage of growth and the presence of specific mutations

将来の方向性

Thiazolopyrimidines, especially 2-substituted ones, are promising scaffolds for the design of new medicines, including anticancer drugs . The thiazolo[3,2-a]pyrimidine moiety can be readily modified by the introduction of new binding sites, which is extremely necessary to optimize the interaction between the ligand and biological target .

特性

IUPAC Name |

N-(2-methoxyphenyl)-3-methyl-5-oxo-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H13N3O3S/c1-9-8-22-15-16-7-10(14(20)18(9)15)13(19)17-11-5-3-4-6-12(11)21-2/h3-8H,1-2H3,(H,17,19) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OMEPPALKGMQEQF-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CSC2=NC=C(C(=O)N12)C(=O)NC3=CC=CC=C3OC |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H13N3O3S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

315.3 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(2-methoxyphenyl)-3-methyl-5-oxo-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

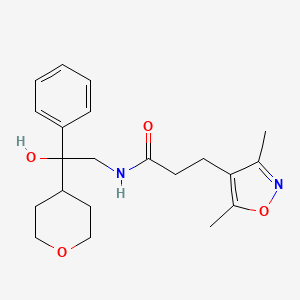

![[(3-methyl-4-nitro-1H-pyrazol-5-yl)sulfonyl]acetic acid](/img/structure/B2408749.png)

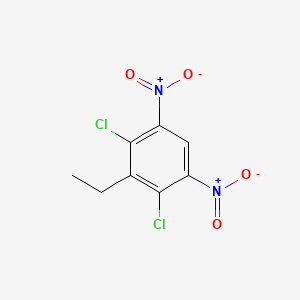

![2-(7-chloro-6H-indolo[2,3-b]quinoxalin-6-yl)acetic acid](/img/structure/B2408761.png)

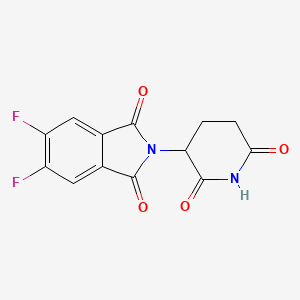

![N-(2-(3,5-dicyclopropyl-1H-pyrazol-1-yl)ethyl)-2,3-dihydrobenzo[b][1,4]dioxine-6-sulfonamide](/img/structure/B2408764.png)

![2-[4-(6-Tert-butyl-5-fluoropyrimidin-4-yl)piperazin-1-yl]-5-methyl-1,3,4-thiadiazole](/img/structure/B2408765.png)

![Tert-butyl 2-aminoimidazo[1,2-a]pyridine-3-carboxylate](/img/structure/B2408766.png)